

Proposed Molecular Targets of Muscopyridine

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Compound Focus: Muscopyridine

CAS No.: 501-08-6

Cat. No.: S591575

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While direct validation is scarce, network pharmacology analyses suggest that **Muscopyridine**, as a bioactive compound found in musk (*Moschus*), may interact with several key cellular targets. The following table summarizes these potential targets based on current literature.

Target Gene	Proposed Role / Function	Associated Biological Context	Type of Evidence
MCL1	Regulation of apoptosis and host immune responses [1].	Viral Respiratory Tract Infections (VRTIs) [1].	Network Pharmacology, Multi-omics Analysis [1].
MAPK3	Involved in cellular processes like proliferation and differentiation [1].	Viral Respiratory Tract Infections (VRTIs) [1].	Network Pharmacology, Multi-omics Analysis [1].
CDK2	Regulation of viral replication and apoptosis [1].	Viral Respiratory Tract Infections (VRTIs) [1].	Network Pharmacology, Multi-omics Analysis [1].
SRC	Non-receptor tyrosine kinase; key target in ischemic stroke treatment [2].	Ischemic Stroke (as part of compound musk injection) [2].	Network Analysis, Molecular Docking, mRNA expression (RT-PCR) [2].

Experimental Protocols for Target Validation

The following methodologies, as seen in research on related musk components like muscone, are central to experimentally confirming molecular targets.

- **1. Network Pharmacology and Target Prediction**

- **Purpose:** To systematically predict the potential targets of a compound within the context of a specific disease.
- **Typical Workflow:**
 - **Compound Screening:** Retrieve the 3D structure of **Muscopyridine** from databases like **PubChem** [2] [3].
 - **Target Prediction:** Input the compound's structure into prediction platforms such as **Swiss TargetPrediction** to generate a list of potential protein targets [2] [1].
 - **Disease Target Collection:** Collect genes related to a disease of interest (e.g., "viral respiratory tract infections") from databases like **GeneCards**, **OMIM**, and **DisGeNET** [2] [1].
 - **Intersection Analysis:** Identify overlapping targets between the drug and the disease, which are considered potential therapeutic targets [1] [4].
- **Data Analysis:** Construct a Protein-Protein Interaction (PPI) network using the **STRING database** and analyze it with **Cytoscape** software to identify core targets based on topological features like "degree" [2] [1].

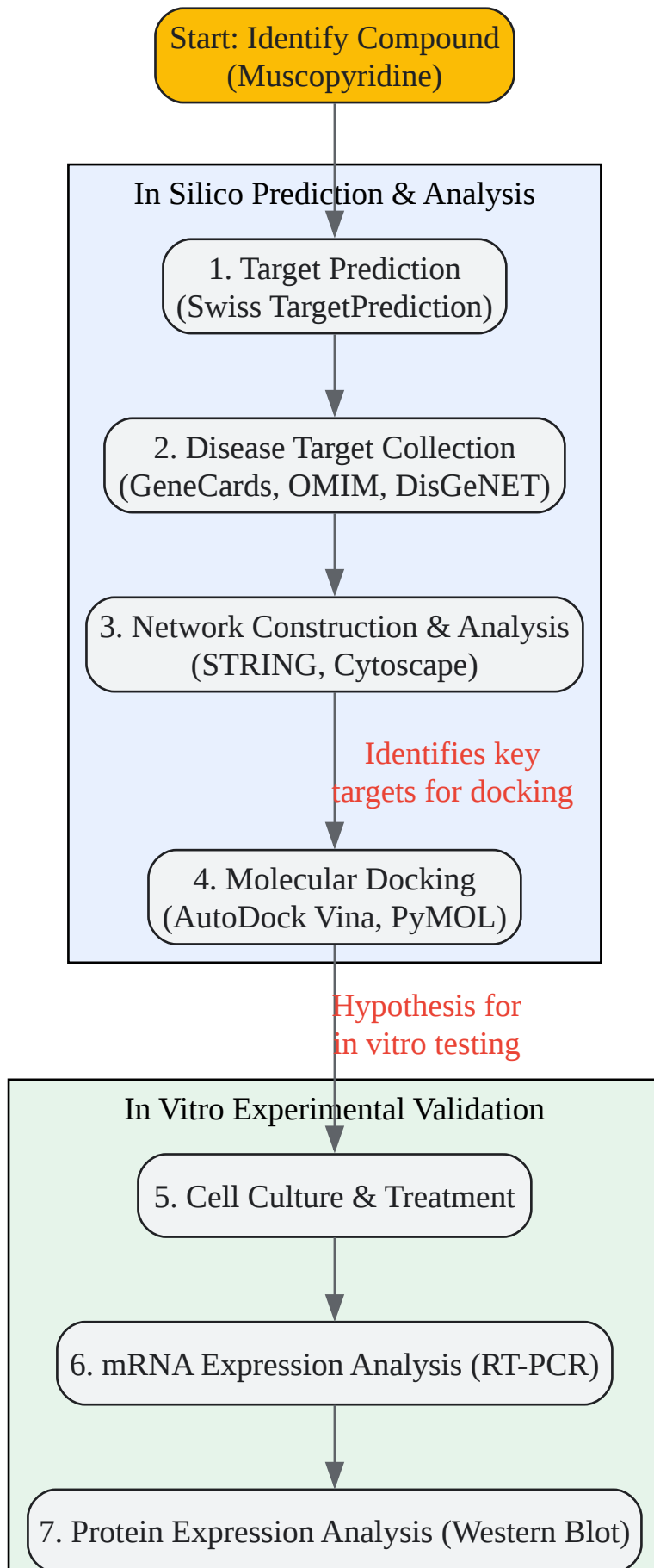
- **2. Molecular Docking**

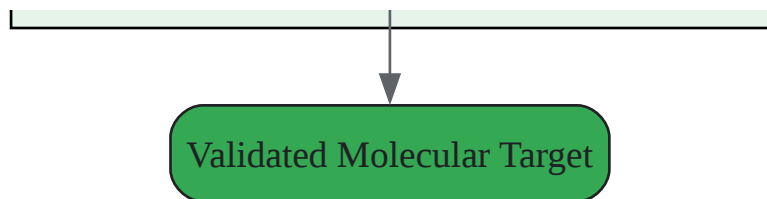
- **Purpose:** To simulate and evaluate the binding affinity and mode of interaction between a compound (ligand) and its predicted protein target.
- **Typical Protocol:**
 - **Protein Preparation:** Obtain the 3D crystal structure of the target protein (e.g., MAPK3) from the **Protein Data Bank (PDB)**. Remove water molecules and co-crystallized ligands, then add hydrogen atoms [2].
 - **Ligand Preparation:** Obtain and minimize the energy of the **Muscopyridine** structure, converting it to a suitable file format (e.g., pdbqt) [2].
 - **Docking Simulation:** Perform the docking using software like **AutoDock Vina**. The binding site on the protein is often defined based on the known location of a native ligand [2] [1].
 - **Analysis:** The binding energy (in kcal/mol) is used as the key indicator. A lower (more negative) value suggests a more stable and favorable binding. Results are typically visualized with software like **PyMOL** [2].

- **3. In Vitro Cell-Based Validation**

- **Purpose:** To experimentally confirm the effect of the compound on the predicted targets and pathways in a living system.
- **Typical Protocol:**
 - **Cell Model:** Use a relevant cell line. For neurological targets, this could be a neuronal cell line like **HT-22** [2]. For viral infection studies, airway epithelial cells might be used.
 - **Treatment and Grouping:** Cells are typically divided into a control group, a model/disease group, and groups treated with the compound at various concentrations [2].
 - **Gene Expression Analysis (RT-PCR):** Isolate mRNA from treated cells. Use **Reverse Transcription-Polymerase Chain Reaction (RT-PCR)** to quantify the expression levels of the target genes (e.g., MCL1, MAPK3). This verifies if the compound upregulates or downregulates these genes [2] [1].
 - **Protein-Level Analysis (Western Blot):** Detect and quantify the expression levels of the target proteins or key proteins in the associated signaling pathways (e.g., PI3K/Akt) [5].

The workflow for these core experimental methods can be visualized as follows:





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Research Outlook and Considerations

- **Current State:** Most evidence for **Muscovyridine**'s targets is currently **predictive**, derived from computational models. Direct experimental confirmation in published literature is still needed [1].
- **Holistic Action:** **Muscovyridine** is often studied as a component of natural musk, which contains multiple active compounds like **muscone** and **testosterone** [1] [6]. Its therapeutic effects likely result from multi-target actions rather than a single target.
- **Quality Control:** When designing experiments, be aware that natural musk is often adulterated due to its high cost. Using authenticated sources or synthesized **Muscovyridine** is crucial for reproducible results [7].

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To cite this document: Smolecule. [Proposed Molecular Targets of Muscopyridine]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b591575#validating-muscopyridine-molecular-targets>]

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